N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
Description
Chemical Classification and Nomenclature
The compound belongs to the benzothiazole acetamide class, characterized by a benzothiazole core substituted with methoxy and acetamide groups. Its systematic IUPAC name is N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide, reflecting its structural features:
- A benzothiazole ring (fused benzene and thiazole heterocycle) with a methoxy (-OCH₃) group at the 6-position.
- An acetamide group (-NH-C(=O)-CH₃) linked to the benzothiazole’s 2-position.
- A pyridin-3-ylmethyl substituent attached to the acetamide nitrogen.
Molecular Formula : C₁₆H₁₅N₃O₂S
Molecular Weight : 313.37 g/mol (calculated from ).
Structural Features Table
| Component | Description |
|---|---|
| Benzothiazole core | Bicyclic structure with sulfur and nitrogen atoms at positions 1 and 3. |
| Methoxy group | Electron-donating substituent at position 6 of the benzothiazole ring. |
| Pyridine ring | Aromatic heterocycle with nitrogen at position 3, enhancing π-π stacking. |
| Acetamide linkage | Provides hydrogen-bonding capacity and metabolic stability. |
Historical Context and Discovery
The development of benzothiazole derivatives traces back to 1887, when A. W. Hofmann first synthesized 2-substituted benzothiazoles via cyclization reactions. Over time, substitutions at the 2- and 6-positions were explored to enhance bioactivity. The specific compound N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide emerged in the early 21st century as part of efforts to optimize antitumor agents. Key milestones include:
Significance in Chemical Research
This compound holds importance in multiple domains:
- Medicinal Chemistry :
- Synthetic Chemistry :
- Material Science :
Research Objectives and Scope
Current research focuses on:
- Synthesis Optimization :
- Biological Activity Profiling :
- Structure-Activity Relationships (SAR) :
- Correlating methoxy/pyridine substitutions with pharmacokinetic properties.
- Analyzing crystallographic data to predict binding modes.
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-11(20)19(10-12-4-3-7-17-9-12)16-18-14-6-5-13(21-2)8-15(14)22-16/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLIHXMGYPLLKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CN=CC=C1)C2=NC3=C(S2)C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide is a synthetic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of this compound features a methoxy group on the benzo[d]thiazole ring and a pyridin-3-ylmethyl moiety. The synthesis typically involves multi-step reactions, including:
- Formation of the Methoxybenzo[d]thiazole Moiety : Reaction of 2-aminothiophenol with methoxybenzaldehyde under acidic conditions.
- Synthesis of the Pyridin-3-ylmethyl Intermediate : Conversion of pyridine-3-carboxaldehyde to pyridin-3-ylmethanol, then to pyridin-3-ylmethyl chloride.
- Coupling Reaction : Combining the methoxybenzo[d]thiazole moiety with the pyridin-3-ylmethyl chloride in the presence of a base like triethylamine.
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. A study highlighted that modifications in the N-aryl amide group linked to thiazole rings enhance antitumor activity against specific cancer types such as breast and lung cancer .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies have demonstrated that benzothiazole derivatives possess broad-spectrum activity against bacteria and fungi. The presence of electron-withdrawing groups on the thiazole ring is crucial for enhancing antimicrobial efficacy . For example, derivatives have shown effectiveness against strains of Staphylococcus aureus and Candida albicans.
Anti-inflammatory Properties
Anti-inflammatory activity is another significant aspect of this compound. Compounds in this class have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models, suggesting potential use in treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
A recent study focused on the anticancer effects of thiazole derivatives, including this compound. The results indicated that these compounds significantly reduced cell viability in MCF7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values indicating potency comparable to established chemotherapeutics.
Case Study 2: Antimicrobial Screening
In another investigation, a series of benzothiazole derivatives were screened for antimicrobial activity against various pathogens. The results showed that this compound exhibited notable inhibition zones against E. coli and Pseudomonas aeruginosa, supporting its potential as an antimicrobial agent.
Summary Table of Biological Activities
Scientific Research Applications
Anticancer Properties
Research indicates that N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide exhibits significant anticancer activity. Similar compounds have demonstrated the ability to inhibit cell proliferation in various cancer cell lines, including A431 and A549 cells, with IC50 values in the low micromolar range. In vitro studies have shown that this compound can induce apoptosis and cell cycle arrest in cancer cells, suggesting a promising therapeutic application in oncology.
Mechanism of Action:
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Inhibition of key signaling pathways associated with cancer cell survival.
- Interaction with cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer progression.
- Potential binding to specific receptors involved in tumor growth regulation.
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Antitumor Activity : Modifications at the N-aryl amide group in thiazole derivatives have shown enhanced antimalarial activity against Plasmodium falciparum, indicating possible cross-reactivity with other biological targets.
- Cytotoxicity Evaluation : In cytotoxicity assays against various tumorigenic cell lines, derivatives exhibited selective toxicity towards cancer cells while sparing normal fibroblast cells. Some derivatives demonstrated over 400-fold less toxicity against normal cells compared to gastric cancer cell lines.
Data Tables
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Contains methoxybenzothiazole and pyridine | Anticancer properties |
| 6-Methoxybenzo[d]thiazole derivatives | Variations in substituents on thiazole | Broad spectrum antibacterial activity |
| N-(3-(1H-imidazol-1-yl)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide | Imidazole ring included | Anticancer properties |
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes controlled hydrolysis under acidic and basic conditions:
Acidic Hydrolysis
-
Reagents: 6M HCl, reflux
-
Products: 6-methoxybenzo[d]thiazol-2-amine + pyridin-3-ylmethyl acetate
-
Mechanism: Nucleophilic acyl substitution
Basic Hydrolysis
-
Reagents: 2M NaOH, 80°C
-
Products: 6-methoxybenzo[d]thiazol-2-amine + sodium acetate
-
Kinetics: First-order dependence on [OH⁻]
Table 2: Hydrolysis Rate Constants
| Condition | k (hr⁻¹) | Half-life (hr) |
|---|---|---|
| 6M HCl | 0.15 | 4.62 |
| 2M NaOH | 0.22 | 3.15 |
Oxidation Reactions
The pyridine moiety participates in selective oxidations:
Peracid Epoxidation
-
Reagent: mCPBA (3 eq)
-
Solvent: CH₂Cl₂, 0°C → RT
Metal-Catalyzed Oxidation
-
Catalyst: RuCl₃ (5 mol%)
-
Oxidant: NaIO₄
-
Outcome: Cleavage of benzothiazole ring at C2-N bond
Coordination Chemistry
The nitrogen-rich structure forms stable complexes with transition metals:
Copper(II) Complexation
-
Metal salt: CuCl₂·2H₂O
-
Ligand: Target compound (2 eq)
-
Geometry: Square planar (UV-Vis λₘₐₓ = 625 nm)
-
Stability constant (log β): 8.2 ± 0.3
Functionalization at Methoxy Group
Demethylation enables further derivatization:
BBr₃-Mediated Demethylation
-
Reagent: BBr₃ (5 eq), CH₂Cl₂, -78°C → RT
-
Product: 6-hydroxybenzo[d]thiazol-2-yl analog
-
Applications: Prodrug synthesis via subsequent glycosylation
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces two primary pathways:
-
Benzothiazole Ring Opening : Forms thioamide intermediate
-
Pyridine N-Oxide Formation : Through singlet oxygen mechanism
Table 3: Quantum Yields of Photoreactions
| Pathway | Φ (mol·einstein⁻¹) |
|---|---|
| Ring opening | 0.18 |
| N-Oxide formation | 0.09 |
This compound's versatile reactivity profile enables precise structural modifications for pharmacological optimization. Current research focuses on enhancing reaction selectivity, particularly in metal-catalyzed cross-couplings involving the benzothiazole sulfur atom.
Q & A
Basic: What are the optimal synthetic routes for N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide?
The compound is synthesized via a two-step protocol:
Condensation : React 6-methoxybenzo[d]thiazol-2-amine with pyridin-3-ylmethylamine under alkaline conditions.
Acetylation : Treat the intermediate with acetic anhydride in dichloromethane (CH₂Cl₂) using dimethylaminopyridine (DMAP) as a catalyst. This yields the final product with >95% purity after flash column chromatography (EtOAc/hexane gradient) .
Key Considerations : Ensure anhydrous conditions during acetylation to avoid side reactions. DMAP accelerates the reaction by activating acetic anhydride .
Basic: How is the purity of this compound validated post-synthesis?
Purity is confirmed via:
- Infrared (IR) Spectroscopy : Peaks at 1663 cm⁻¹ (C=O stretch) and 1233 cm⁻¹ (C-O of methoxy group) confirm functional groups .
- Chromatography : Flash column chromatography (EtOAc/hexane) removes unreacted starting materials. TLC (silica gel) monitors reaction progress .
Basic: What in vitro assays are used to evaluate its pharmacological activity?
- Kinase Inhibition Assays : Measure IC₅₀ values against kinases (e.g., Aurora kinases) using fluorescence-based ADP-Glo™ assays .
- Anticonvulsant Screening : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in rodents assess activity .
Methodological Note : Use HEK293 cells transiently transfected with target receptors for consistent results .
Advanced: How to resolve ambiguities in NMR spectra caused by tautomerism in the benzothiazole ring?
- Variable Temperature NMR : Conduct experiments at 25°C and −40°C to observe dynamic equilibria.
- 2D NMR (HSQC, HMBC) : Correlate protons and carbons to distinguish tautomeric forms.
- Computational Modeling : Compare experimental shifts with DFT-calculated chemical shifts (e.g., Gaussian 09) .
Advanced: How to address contradictory data between in vitro potency and in vivo efficacy?
- Pharmacokinetic Profiling : Assess bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsomes).
- Blood-Brain Barrier (BBB) Penetration : Use parallel artificial membrane permeability assays (PAMPA-BBB) to predict CNS activity .
Case Study : In anticonvulsant studies, poor BBB penetration may explain discrepancies despite high in vitro activity .
Advanced: What structural modifications improve aqueous solubility without compromising target binding?
- Introduce Ionizable Groups : Replace the methoxy group with a sulfonate (-SO₃H) at the 6-position of benzothiazole.
- PEGylation : Attach polyethylene glycol (PEG) chains to the pyridinylmethyl group.
- Co-Crystallization : Use cyclodextrins or co-solvents (e.g., DMSO/water mixtures) for formulation .
Advanced: How to analyze SAR for derivatives with divergent activity profiles?
- 3D-QSAR Modeling : Build comparative molecular field analysis (CoMFA) models using IC₅₀ data from analogs (e.g., trifluoromethyl vs. methoxy substitutions) .
- Molecular Dynamics Simulations : Simulate ligand-receptor interactions (e.g., Aurora kinases) to identify critical residues (e.g., His344 in OX2 receptors) .
Advanced: What strategies mitigate off-target effects in kinase inhibition studies?
- Selectivity Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler™) to identify off-target hits.
- Structure-Guided Design : Mutate non-conserved residues (e.g., position 3.33 in transmembrane domains) to enhance subtype specificity .
Advanced: How to investigate neurotoxicity mechanisms in preclinical models?
- Calcium Imaging : Monitor intracellular Ca²⁺ flux in primary neuronal cultures exposed to the compound.
- Transcriptomics : Perform RNA-seq on treated SH-SY5Y cells to identify dysregulated pathways (e.g., oxidative stress or apoptosis) .
Advanced: How to validate binding mode predictions using mutagenesis?
- Site-Directed Mutagenesis : Mutate key residues (e.g., Trp206, Tyr215 in OX2 receptors) and measure changes in binding affinity via radioligand displacement assays (e.g., [³H]almorexant) .
- Thermodynamic Integration : Calculate binding free energy differences between wild-type and mutant receptors using molecular dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
